UR-144 N-pentanoic acid

Catalog No.
S1784638
CAS No.
1451369-33-7
M.F
C21H27NO3
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UR-144 N-pentanoic acid

CAS Number

1451369-33-7

Product Name

UR-144 N-pentanoic acid

IUPAC Name

5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24)

InChI Key

UUTHIAPDCFFQKQ-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C

Synonyms

5-(3-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-1H-indol-1-yl)pentanoic Acid;

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C

UR-144 N-pentanoic acid is a synthetic cannabinoid metabolite derived from UR-144, a compound known for its psychoactive effects. This particular metabolite is characterized by its chemical formula C21H27NO3C_{21}H_{27}NO_3 and is classified under the category of synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. The structure of UR-144 N-pentanoic acid includes a pentanoic acid moiety, which influences its pharmacological properties and potential interactions within biological systems .

  • UR-144 N-pentanoic acid itself is not expected to have any biological activity.
  • It represents a breakdown product of the parent compound UR-144, which interacts with the CB2 receptor [].
  • There is no data available on the safety or hazards of UR-144 N-pentanoic acid.
  • As a metabolite, it is likely to be less potent than the parent compound UR-144, which can cause psychoactive effects and other health risks [].

UR-144 N-pentanoic acid: A Research Tool for Cannabinoid System Studies

UR-144 N-pentanoic acid is not the main compound of interest but rather a metabolite of UR-144, a synthetic cannabinoid (SCB) []. SCBs are human-made chemicals designed to mimic the effects of THC, the psychoactive compound found in cannabis. However, UR-144 N-pentanoic acid can be a valuable tool in scientific research due to its parent compound's properties.

Understanding Cannabinoid Receptor Activity

UR-144 exhibits selectivity for the cannabinoid receptor type 2 (CB2) over cannabinoid receptor type 1 (CB1) []. CB1 receptors are predominantly found in the central nervous system, and their activation is associated with the psychoactive effects of THC, such as intoxication and euphoria. CB2 receptors, on the other hand, are more abundant in the immune system and periphery and are not linked to psychoactive effects [].

Researchers can utilize UR-144 N-pentanoic acid as a reference molecule to study the activity and metabolism of UR-144. By analyzing the presence of this metabolite in biological samples, scientists can gain insights into CB2 receptor activity and potential therapeutic applications of drugs targeting this receptor.

Important Note

It is crucial to remember that UR-144 N-pentanoic acid itself has not been thoroughly investigated, and its physiological and toxicological properties remain unknown [, ]. Its research applications are solely based on its connection to UR-144.

Typical for carboxylic acids and amides. Key reactions include:

  • Oxidation: The compound can be oxidized to form more polar metabolites.
  • Reduction: It may undergo reduction reactions, potentially altering its activity and solubility.
  • Substitution: The presence of functional groups allows for substitution reactions, which can modify the compound's pharmacological profile .

Research indicates that UR-144 N-pentanoic acid exhibits minimal biological activity compared to its parent compound, UR-144. Notably, studies have shown that this metabolite does not demonstrate significant binding affinity to cannabinoid receptors CB1 and CB2, with reported EC50 values indicating no activity (greater than 1000 ng/mL) at these receptors . This suggests that while it is a metabolic product of UR-144, it may not contribute significantly to the psychoactive effects associated with synthetic cannabinoids.

The synthesis of UR-144 N-pentanoic acid typically involves the metabolic processes that occur in the human body after the administration of UR-144. In laboratory settings, synthetic methods may include:

  • Chemical Synthesis: Starting from indole or similar precursors, followed by alkylation and functional group modifications.
  • Biotransformation: Utilizing liver microsomes or specific enzymes to mimic metabolic pathways that yield UR-144 N-pentanoic acid from UR-144 .

UR-144 N-pentanoic acid primarily serves as a biomarker in forensic toxicology to detect the use of synthetic cannabinoids. Its presence in biological samples can indicate prior exposure to UR-144. Additionally, it is utilized in research settings to study the metabolism and effects of synthetic cannabinoids on human health .

Studies focusing on interaction profiles indicate that UR-144 N-pentanoic acid does not significantly interact with cannabinoid receptors, unlike its parent compound. This lack of interaction underscores its role as a metabolite rather than an active agent in psychoactive effects. Furthermore, it has been noted that while other metabolites exhibit varying degrees of activity at cannabinoid receptors, UR-144 N-pentanoic acid remains inactive .

Several compounds share structural and functional similarities with UR-144 N-pentanoic acid. Here are some notable examples:

Compound NameChemical FormulaActivity at CB1/CB2 ReceptorsUnique Features
UR-144C21H27NO3ActivePotent agonist at both receptors
XLR-11C23H30N2O2ActiveMore potent than UR-144 at CB1
JWH-018C24H25NOActiveKnown for high affinity for CB1
AM-2201C24H23NActiveHigh potency and selectivity for CB2
URB597C20H23N3O3ActiveInhibitor of fatty acid amide hydrolase

UR-144 N-pentanoic acid stands out due to its lack of significant activity at cannabinoid receptors compared to these compounds, emphasizing its role as a non-active metabolite rather than an active psychoactive agent .

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

341.19909372 g/mol

Monoisotopic Mass

341.19909372 g/mol

Heavy Atom Count

25

Appearance

Assay:≥98%A crystalline solid

UNII

1USZ174277

Wikipedia

Ur-144 N-pentanoic acid

Dates

Modify: 2023-08-15

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